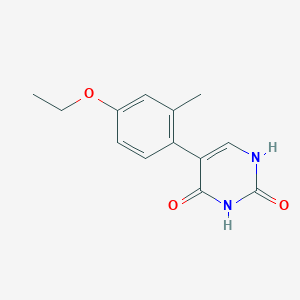
(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine, 95% (2,4-DH-5-EPMP) is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
科学研究应用
2,4-DH-5-EPMP has been used in various scientific research applications, such as in the study of the biochemical and physiological effects of drugs and other compounds. It has also been used in the study of enzyme inhibition, DNA binding, and protein folding. Additionally, it has been used in the study of the mechanisms of action of various drugs and compounds.
作用机制
The mechanism of action of 2,4-DH-5-EPMP is not yet fully understood. However, it has been proposed that the compound binds to a specific receptor in cells, which in turn triggers a cascade of biochemical reactions that lead to the desired effect. Additionally, it has been suggested that the compound may interact with DNA and proteins, leading to changes in gene expression and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DH-5-EPMP are still being studied. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been proposed that the compound may have potential therapeutic applications in the treatment of certain diseases, such as cancer.
实验室实验的优点和局限性
2,4-DH-5-EPMP has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time. Additionally, it is a relatively non-toxic compound that can be used in a wide range of experiments. However, it is important to note that the compound is still relatively new, and its effects are not yet fully understood. Therefore, it is important to use caution when using the compound in experiments.
未来方向
The potential future directions of research on 2,4-DH-5-EPMP are numerous. Further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, further research is needed to determine the biochemical and physiological effects of the compound in different contexts. Additionally, further research is needed to identify potential new applications for the compound, such as in the development of new drugs or treatments for diseases. Finally, further research is needed to determine the optimal conditions for the synthesis and storage of the compound.
合成方法
2,4-DH-5-EPMP can be synthesized from 4-ethoxy-2-methylphenyl hydrazine and 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in a mixture of acetonitrile and water. The starting materials are mixed in a flask and heated to 80-90°C. The reaction is then quenched with ice-cold water and the resulting product is filtered and dried.
属性
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-4-5-10(8(2)6-9)11-7-14-13(17)15-12(11)16/h4-7H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRXLKLPIXHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)




![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)

![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)
